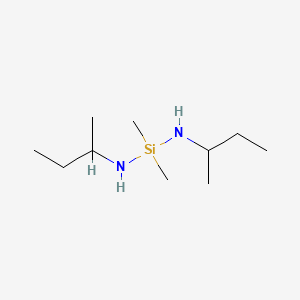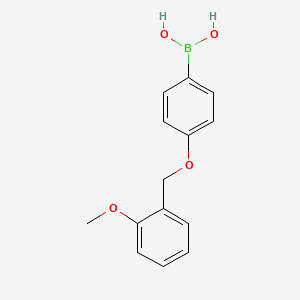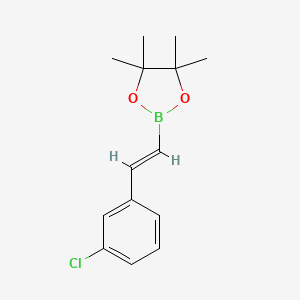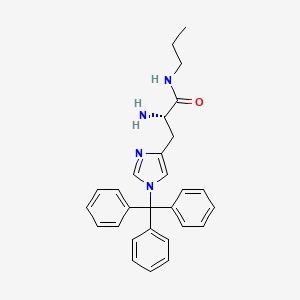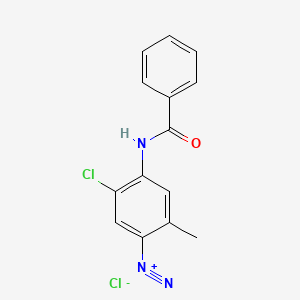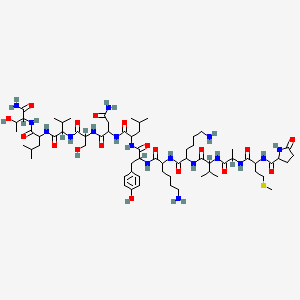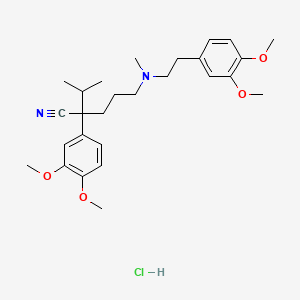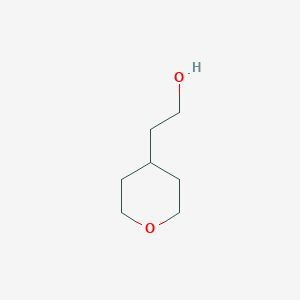
2-(テトラヒドロ-2H-ピラン-4-イル)エタノール
概要
説明
2-(Tetrahydro-2H-pyran-4-yl)ethanol is an organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with an ethanol group attached to the fourth carbon of the ring. This compound is a colorless liquid with a density of approximately 0.98 g/cm³ and is soluble in water and most organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
科学的研究の応用
2-(Tetrahydro-2H-pyran-4-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds and as a solvent due to its good solubility properties . In biology and medicine, it serves as a building block for the synthesis of pharmaceuticals and other bioactive molecules . The compound is also utilized in the production of fine chemicals and as a reagent in organic synthesis .
準備方法
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol can be achieved through several methods. One common method involves the reaction of tetrahydropyran with sodium hydroxide, followed by esterification with ethanol . Another method includes the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
化学反応の分析
2-(Tetrahydro-2H-pyran-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include tetrahydropyran derivatives and other cyclic ethers .
作用機序
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)ethanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the tetrahydropyran ring. The hydroxyl group can undergo oxidation and reduction reactions, while the tetrahydropyran ring can participate in cyclization and substitution reactions . These properties make the compound a versatile intermediate in organic synthesis.
類似化合物との比較
2-(Tetrahydro-2H-pyran-4-yl)ethanol can be compared with other similar compounds such as tetrahydropyran and its derivatives. Tetrahydropyran itself is a six-membered ring containing five carbon atoms and one oxygen atom, but without the ethanol group . Another similar compound is 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which has an additional oxygen atom in the ring structure . The presence of the ethanol group in 2-(Tetrahydro-2H-pyran-4-yl)ethanol makes it unique and provides additional reactivity and solubility properties.
特性
IUPAC Name |
2-(oxan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZZACRGBBWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590791 | |
| Record name | 2-(Oxan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-18-3 | |
| Record name | 2-(Oxan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
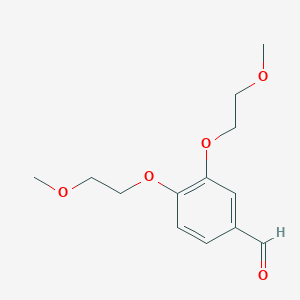
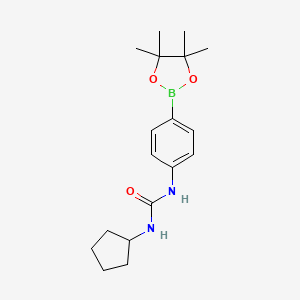

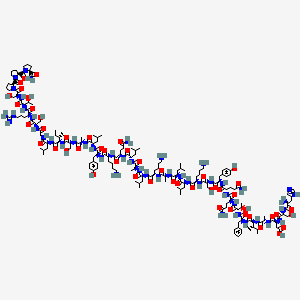
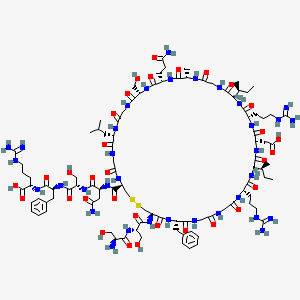
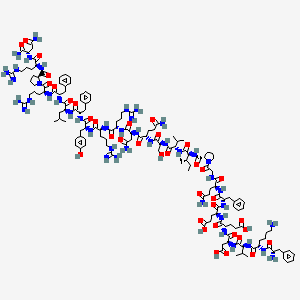
![[Leu15]-Gastrin I (human)](/img/structure/B1591223.png)
